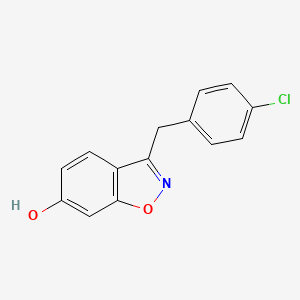
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, benzoxazoles are generally synthesized through the cyclodehydration of 2-aminophenols or by the condensation of o-aminophenols with carboxylic acids .Applications De Recherche Scientifique
Photophysical Properties and Antimicrobial Activity
- A study by Phatangare et al. (2013) synthesized derivatives of benzoxazol, including compounds related to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol. These compounds exhibited fluorescent properties, absorbing in the range of 296 to 332 nm and emitting at 368 to 404 nm with excellent quantum yield. They were also evaluated for their in vitro antibacterial activities against various strains, showing good antifungal activity (Phatangare et al., 2013).
Quantum Mechanical Studies and Light Harvesting Properties
- Mary et al. (2019) conducted quantum mechanical studies on organic compounds, including chlorobenzyl-benzoxazole derivatives. These studies assessed their potential applications in designing novel inhibitor molecules and light-harvesting applications. The light harvesting efficiency of one of the studied compounds showed potential applications in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).
Crystallography and Chemical Reactivity
- Glamočlija et al. (2020) used X-ray single crystal diffraction to determine the crystal structures of biologically active benzoxazole derivatives. The study included compounds similar to this compound and performed Density Functional Theory (DFT) calculations to analyze their molecular geometry. The HOMO-LUMO energy gap indicated the chemical reactivity of these compounds (Glamočlija et al., 2020).
Antioxidant Activity
- Khizhan et al. (2011) researched the antioxidant effect of benzoxazol derivatives in radical chain oxidation of organic compounds. They found a relation between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods (Khizhan et al., 2011).
Antitumor Activities and Molecular Docking Studies
- A study by Glamočlija et al. (2018) on benzoxazole derivatives derived from thymoquinone showed that these compounds, including chlorobenzyl-benzoxazole derivatives, exhibited antibacterial, antifungal, and antitumor activities. Molecular docking studies indicated significant effects against receptors important in tumor survival (Glamočlija et al., 2018).
Synthesis and Antimicrobial Activity
- Tekiner-Gulbas et al. (2004) synthesized new chlorobenzyl-benzoxazole derivatives and evaluated their in vitro antimicrobial activities. They found that these compounds possessed a broad spectrum of activity against various microorganisms (Tekiner-Gulbas et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
For instance, the compound SR9009, which has a similar structure, has been found to increase exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol might also affect similar biochemical pathways.
Result of Action
For instance, some indole derivatives have shown cytotoxicity against selected human cancer cell lines , suggesting that this compound may also have significant cellular effects.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-3-1-9(2-4-10)7-13-12-6-5-11(17)8-14(12)18-16-13/h1-6,8,17H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSAXQKHILTNJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

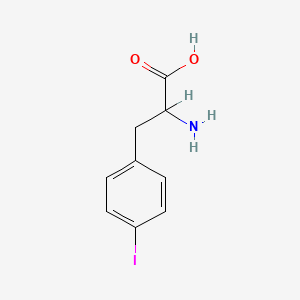


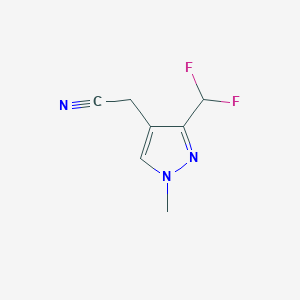
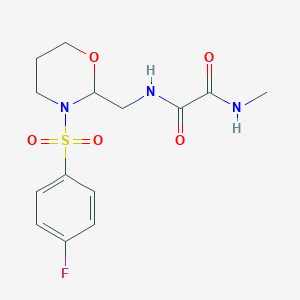


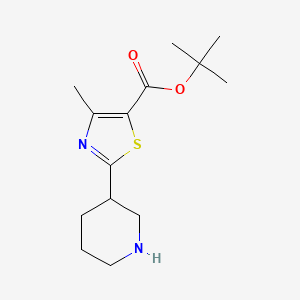
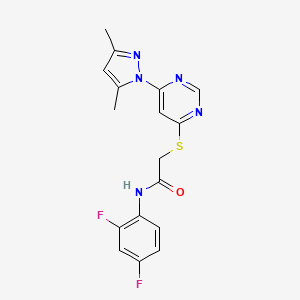
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2403965.png)
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)